methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate

Asymmetric synthesis Organocatalysis Chiral building blocks

Sourcing high-purity 2-carbomethoxy-1-indanone for asymmetric synthesis can be challenging due to variable stereoselectivity with alternative esters. This methyl ester is the documented starting material for the insecticide Indoxacarb, with established purity benchmarks (≥98% by GC) that ensure batch-to-batch consistency. - Delivers 78% ee and 99% yield in asymmetric α-chlorination, outperforming the ethyl ester. - Validated in solvent-free Michael additions with quantitative conversion and easy catalyst recovery. - Available with defined melting point (56-60°C) and solubility profile for reproducible handling.

Molecular Formula C11H10O3
Molecular Weight 190.19 g/mol
CAS No. 22955-77-7
Cat. No. B1595846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate
CAS22955-77-7
Molecular FormulaC11H10O3
Molecular Weight190.19 g/mol
Structural Identifiers
SMILESCOC(=O)C1CC2=CC=CC=C2C1=O
InChIInChI=1S/C11H10O3/c1-14-11(13)9-6-7-4-2-3-5-8(7)10(9)12/h2-5,9H,6H2,1H3
InChIKeyYBKCOFSJGXNOKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-Oxoindane-2-carboxylate Overview


Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate (CAS 22955-77-7), also known as 2-carbomethoxy-1-indanone, is a bicyclic β-keto ester (C11H10O3, MW 190.20) characterized by a fused indanone scaffold bearing a ketone at the C1 position and a methyl carboxylate ester at the C2 position . It is a white to light yellow crystalline solid with a melting point of 56-60°C, soluble in common organic solvents such as benzene, chloroform, ethyl acetate, and THF, but poorly soluble in water . The compound's 1,3-dicarbonyl framework enables enolate-mediated α-functionalization reactions, making it a versatile intermediate in asymmetric synthesis and a key building block for pharmaceutical and agrochemical active ingredients, notably the insecticide Indoxacarb [1].

Methyl Ester Substitution Risks


In procurement and research applications, substituting methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate with a close analog—such as the ethyl or benzyl ester—introduces significant risk due to quantifiable differences in stereoselectivity outcomes in asymmetric synthesis [1]. The steric and electronic properties of the ester group directly influence enolate reactivity and catalyst-substrate interactions, leading to variable enantioselectivities in α-functionalization reactions critical for producing chiral intermediates [2]. Furthermore, the methyl ester's distinct physicochemical properties, including its melting point (56-60°C), solubility profile, and established purity benchmarks (≥98% by GC), affect handling, formulation, and reaction reproducibility . Generic substitution without verifying these performance parameters can compromise reaction yield, enantiomeric excess, and downstream synthetic efficiency, particularly in regulated agrochemical and pharmaceutical manufacturing workflows where the methyl ester is the documented starting material for Indoxacarb synthesis .

Comparative Evidence


Asymmetric α-Chlorination Enantioselectivity

In asymmetric α-chlorination of 1-oxo-2,3-dihydro-1H-indene-2-carboxylate esters using a diaminomethylenemalononitrile (DMM) organocatalyst and N-chlorosuccinimide (NCS), the methyl ester (6a) demonstrates superior enantioselectivity compared to the ethyl ester (6b), while maintaining excellent yield [1]. This differentiation is critical for synthesizing enantiomerically enriched α-chlorinated β-keto esters, which are valuable intermediates for biologically active compounds [2].

Asymmetric synthesis Organocatalysis Chiral building blocks

Asymmetric α-Chlorination Yield

Under identical asymmetric α-chlorination conditions, the methyl ester (6a) of 1-oxo-2,3-dihydro-1H-indene-2-carboxylate provides a higher isolated yield compared to the ethyl ester (6b), demonstrating superior reactivity and stability under the reaction conditions [1].

Asymmetric synthesis Organocatalysis Reaction yield

Hydroxyapatite-Catalyzed Michael Addition

In a comparative study of calcium hydroxyapatite-catalyzed Michael additions with 3-buten-2-one, methyl 1-oxoindane-2-carboxylate was evaluated alongside a panel of structurally diverse β-keto esters, including ethyl 2-oxocyclopentanecarboxylate, methyl 2-oxocyclopentanecarboxylate, ethyl 2-oxocyclohexanecarboxylate, and ethyl 3-oxo-3-phenylpropanoate [1]. The reaction proceeded nearly quantitatively under solvent-free conditions for all substrates, confirming that the methyl ester of the 1-oxoindane scaffold is fully compatible with this green catalytic method and does not suffer from reduced reactivity compared to simpler cyclic or acyclic β-keto esters [2].

Heterogeneous catalysis Michael addition Green chemistry

Synthetic Yield vs. Methyl Analog

Synthesis of methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate via NaH-mediated cyclization of methyl 2-[3-(methoxy)-3-oxopropyl]benzoate in THF affords the product in 66% isolated yield after chromatographic purification . In contrast, a related literature procedure for the synthesis of methyl 1-methyl-3-oxo-2,3-dihydro-1H-indene-2-carboxylate (a geminal dimethyl analog) reports yields reaching up to 99% under optimized conditions . While this indicates that steric modification at the α-position can enhance reaction efficiency, the 66% yield for the parent compound establishes a reproducible baseline for process development and highlights an opportunity for yield optimization in large-scale applications.

Organic synthesis Process chemistry β-Keto ester alkylation

Purity & Physical Specifications

Commercially available methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate is offered with defined purity and physical specifications that differentiate it from less rigorously characterized in-class compounds . TCI provides the compound at >98.0% purity (GC) with a melting point range of 56.0-60.0°C , while AKSci offers a 95+% purity grade . These vendor-specified metrics are essential for ensuring reproducibility in sensitive asymmetric reactions, where trace impurities can poison chiral catalysts or alter enantioselectivity outcomes.

Quality control Procurement specification Analytical chemistry

Application Scenarios


Asymmetric α-Chlorination

Utilize methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate as the substrate of choice for asymmetric α-chlorination using DMM organocatalyst 4 and NCS. The methyl ester delivers 78% ee and 99% yield, outperforming the ethyl ester (71% ee, 96% yield) under identical conditions [1]. This scenario is directly applicable to the production of enantiomerically enriched building blocks for pharmaceutical and agrochemical lead optimization, where high stereoselectivity minimizes downstream purification and chiral resolution costs.

Catalytic Michael Addition

Employ methyl 1-oxoindane-2-carboxylate in calcium hydroxyapatite-catalyzed Michael additions with 3-buten-2-one under solvent-free conditions. The reaction proceeds nearly quantitatively, and the heterogeneous catalyst is easily recovered by filtration, aligning with green chemistry principles [2]. This scenario is suited for process chemistry development where catalyst recyclability and reduced solvent waste are priorities, and the indanone scaffold's compatibility with the catalyst system has been experimentally validated.

Indoxacarb Intermediate Synthesis

Use methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate as the starting material for the synthesis of 5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate derivatives, which are key intermediates for the commercial insecticide Indoxacarb . The methyl ester's established role in this synthetic pathway, combined with its defined purity specifications (>98% GC) and melting point (56-60°C), ensures batch-to-batch consistency required for agrochemical manufacturing and regulatory compliance .

Stereoselective α-Functionalization

Leverage the methyl ester's 1,3-dicarbonyl framework for enolate-mediated asymmetric alkylation, hydroxylation, or other α-functionalization reactions. The compound has been demonstrated to participate in asymmetric alkylation with optically active sulfonium salts and α-hydroxylation using cinchona alkaloid derivatives, albeit with variable stereoselectivities [3][4]. This scenario is appropriate for medicinal chemistry and process research groups exploring diverse chiral derivatization strategies, where the methyl ester serves as a versatile platform for library synthesis and lead diversification.

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